molecular formula C26H27N3O3 B504292 3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B504292
M. Wt: 429.5g/mol
InChI Key: IMTMJQWNXLBCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with the molecular formula C26H27N3O3 and a molecular weight of 429.52 g/mol . This compound is part of the benzamide family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-[4-(2-methylbenzoyl)piperazin-1-yl]aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide.

    Reduction: Formation of 3-methoxy-N-{4-[4-(2-methylbenzyl)piperazin-1-YL]phenyl}benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can help alleviate symptoms of neurodegenerative diseases by improving cognitive function and memory.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide stands out due to its specific structural features, such as the presence of both methoxy and benzoyl groups, which contribute to its unique biological activities and potential therapeutic applications. Its ability to act as an acetylcholinesterase inhibitor also distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5g/mol

IUPAC Name

3-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H27N3O3/c1-19-6-3-4-9-24(19)26(31)29-16-14-28(15-17-29)22-12-10-21(11-13-22)27-25(30)20-7-5-8-23(18-20)32-2/h3-13,18H,14-17H2,1-2H3,(H,27,30)

InChI Key

IMTMJQWNXLBCGI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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